molecular formula C8H9BrN2O2 B1428621 Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate CAS No. 1220419-53-3

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate

Cat. No.: B1428621
CAS No.: 1220419-53-3
M. Wt: 245.07 g/mol
InChI Key: MAMQONOUTCNFKW-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5th position, a methylamino group at the 2nd position, and a carboxylate ester group at the 3rd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2-amino-3-methylpyridine, which undergoes bromination to yield 2-amino-5-bromo-3-methylpyridine . This intermediate is then reacted with methyl chloroformate in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Ester hydrolysis: The carboxylate ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Ester hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products Formed

    Nucleophilic substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Oxidation and reduction: Products include various oxidized or reduced forms of the compound.

    Ester hydrolysis: The major product is the corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate has several applications in scientific research:

    Organic synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

    Biological studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial applications: The compound is utilized in the production of agrochemicals and specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-methylpyridine: Lacks the carboxylate ester group.

    5-Bromo-2-chloro-3-methylpyridine: Contains a chlorine atom instead of the methylamino group.

    2-Azidopyridine 1-oxide: Features an azido group and an oxide group.

Uniqueness

Methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

methyl 5-bromo-2-(methylamino)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7-6(8(12)13-2)3-5(9)4-11-7/h3-4H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAMQONOUTCNFKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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